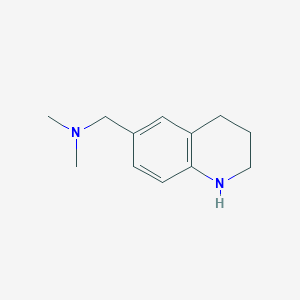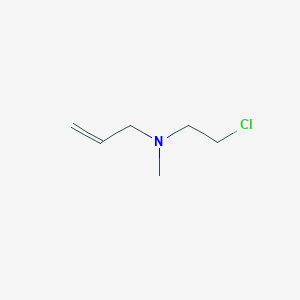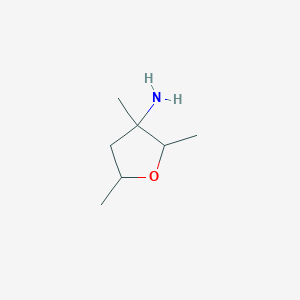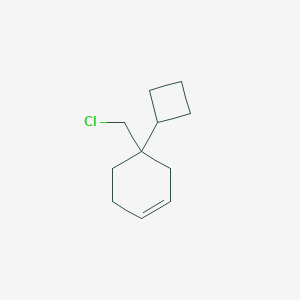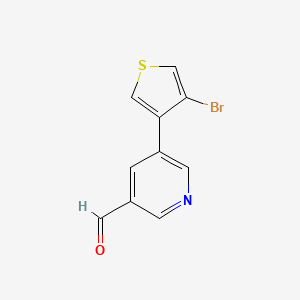
5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C10H6BrNOS It is a heterocyclic compound containing both a pyridine ring and a thiophene ring, with a bromine atom attached to the thiophene ring and an aldehyde group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Coupling Reaction: The brominated thiophene is then coupled with a pyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a boronic acid or boronate ester as the coupling partner and a palladium catalyst, typically in the presence of a base such as potassium carbonate.
Formylation: The final step involves the formylation of the pyridine ring to introduce the aldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the pyridine derivative is treated with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(4-Bromothiophen-3-yl)pyridine-3-carboxylic acid.
Reduction: 5-(4-Bromothiophen-3-yl)pyridine-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would vary based on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
5-(4-Chlorothiophen-3-yl)pyridine-3-carbaldehyde: Similar structure with a chlorine atom instead of bromine.
5-(4-Methylthiophen-3-yl)pyridine-3-carbaldehyde: Similar structure with a methyl group instead of bromine.
5-(4-Fluorothiophen-3-yl)pyridine-3-carbaldehyde: Similar structure with a fluorine atom instead of bromine.
Uniqueness
5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity and specificity.
属性
分子式 |
C10H6BrNOS |
|---|---|
分子量 |
268.13 g/mol |
IUPAC 名称 |
5-(4-bromothiophen-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H6BrNOS/c11-10-6-14-5-9(10)8-1-7(4-13)2-12-3-8/h1-6H |
InChI 键 |
MRFKOMAMDRRIEU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1C2=CSC=C2Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


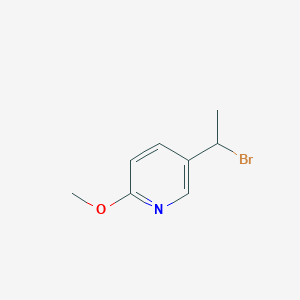
![1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13197365.png)
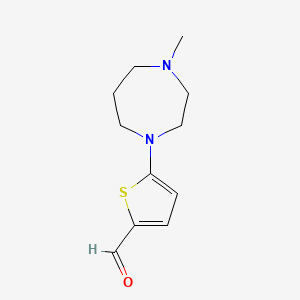
![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13197385.png)
![[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine](/img/structure/B13197389.png)
![2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13197393.png)

